1-(2-Furoyl)piperidin-3-amine molecular structure and weight
1-(2-Furoyl)piperidin-3-amine molecular structure and weight
An In-Depth Technical Guide to 1-(2-Furoyl)piperidin-3-amine: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(2-Furoyl)piperidin-3-amine, a molecule integrating the well-established piperidine heterocycle with a versatile furoyl moiety, represents a significant building block for the development of novel therapeutic agents. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as metabolic stability and improved membrane transport.[1][2] Its combination with the 2-furoyl group, an aromatic system with distinct electronic and hydrogen-bonding capabilities, creates a chemical entity with considerable potential for crafting complex and targeted molecular architectures.
This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperidin-3-amine for researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, provide a detailed, mechanistically-grounded synthesis protocol, and discuss its broader significance as a precursor in pharmaceutical research.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 1-(2-Furoyl)piperidin-3-amine are rooted in its unique structural assembly. The molecule consists of a piperidine ring where the nitrogen atom is acylated by a furan-2-carbonyl (2-furoyl) group, and an amine substituent is located at the 3-position of the piperidine core. This arrangement results in a chiral center at the C3 position of the piperidine ring.
Key Molecular Data
| Property | Value | Source |
| IUPAC Name | (furan-2-yl)(3-aminopiperidin-1-yl)methanone | N/A |
| CAS Number | 1082766-25-3 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
Molecular Structure Visualization
The 2D structure of 1-(2-Furoyl)piperidin-3-amine highlights the key functional groups: the tertiary amide, the primary amine, and the furan ring.
Caption: 2D chemical structure of 1-(2-Furoyl)piperidin-3-amine.
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-(2-Furoyl)piperidin-3-amine is most commonly achieved via the N-acylation of piperidin-3-amine with a suitable 2-furoyl derivative. The following protocol outlines a standard laboratory procedure using 2-furoyl chloride, a widely available and reactive acylating agent.
Experimental Protocol: Synthesis of 1-(2-Furoyl)piperidin-3-amine
Materials:
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Piperidin-3-amine (or its dihydrochloride salt)
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2-Furoyl chloride
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Triethylamine (TEA) or a similar non-nucleophilic base
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Dichloromethane (DCM) or a similar inert aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reactant Preparation: Dissolve piperidin-3-amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. If starting with the dihydrochloride salt, use approximately 2.2-2.5 equivalents of triethylamine to neutralize the salt and act as a base for the subsequent reaction. Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (1.1-1.2 eq for the free base, or 2.2-2.5 eq for the salt) to the stirred solution. The base is critical for scavenging the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation and deactivation of the starting amine.
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Acylation: Slowly add a solution of 2-furoyl chloride (1.0 eq) in DCM dropwise to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Workup - Quenching: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. These washes remove water-soluble impurities.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 1-(2-Furoyl)piperidin-3-amine can be purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-(2-Furoyl)piperidin-3-amine.
Significance and Applications in Drug Development
The value of 1-(2-Furoyl)piperidin-3-amine lies in its role as a versatile intermediate for constructing more elaborate drug candidates. The piperidine scaffold itself is a highly privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs for indications ranging from cancer to central nervous system (CNS) disorders.[1]
Causality of Piperidine's Utility:
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Structural Scaffolding: The chair conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, enabling optimal interaction with biological targets.
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Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.
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Improved Pharmacokinetics: The piperidine ring is generally resistant to metabolic degradation, which contributes to a longer half-life and improved bioavailability of drug molecules.[1]
The primary amine at the 3-position of 1-(2-Furoyl)piperidin-3-amine serves as a key functional handle. It provides a nucleophilic site for further chemical modifications, such as:
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Alkylation or Reductive Amination: To introduce new substituents and explore structure-activity relationships (SAR).
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Amide or Sulfonamide Formation: To build larger, more complex molecules with diverse functionalities.
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Formation of Heterocyclic Rings: To create fused or spirocyclic systems, which can enhance potency and modulate physical properties.
The 2-furoyl group also contributes significantly to the molecule's profile. It acts as a rigid, planar unit that can engage in π-stacking interactions and serves as a hydrogen bond acceptor via its carbonyl and furan oxygens. This combination of a flexible, saturated piperidine core and a rigid, aromatic furoyl group provides a rich platform for designing molecules that can effectively bind to a wide range of biological targets. While 1-(2-Furoyl)piperidin-3-amine is primarily a research chemical, its constituent parts are found in numerous advanced drug candidates and approved medicines.[4]
Conclusion
1-(2-Furoyl)piperidin-3-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its molecular architecture, combining the favorable pharmacokinetic profile of the piperidine ring with the versatile reactivity of a primary amine and the specific stereoelectronic properties of a furoyl group, makes it a valuable tool for drug discovery and development. The straightforward and well-understood synthesis allows for its reliable production, empowering researchers to build libraries of complex molecules in the quest for next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such well-designed molecular building blocks remains paramount.
References
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Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem . National Center for Biotechnology Information. [Link]
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Piperidine - Wikipedia . Wikipedia. [Link]
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents.
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . National Center for Biotechnology Information. [Link]
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The Chemical Profile of 1-(2-Furoyl)piperazine: Properties and Uses in Drug Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
